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Compound of Interest

Compound Name: ARV-393

Cat. No.: B12365025 Get Quote

An In-depth Technical Guide to the Discovery and Development of ARV-393 (Zaloblideg)

Introduction
ARV-393, also known as zaloblideg, is an investigational, orally bioavailable small molecule

classified as a PROteolysis TArgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas,

Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6

(BCL6) protein.[2][4][5] BCL6 is a key transcriptional repressor and a major oncogenic driver in

various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7]

Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes

cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell

cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-

proteasome system, ARV-393 offers a novel therapeutic modality to eliminate BCL6, potentially

overcoming the challenges associated with traditional inhibition of this historically

"undruggable" target.[8][9]

Mechanism of Action
As a heterobifunctional PROTAC, ARV-393 consists of a ligand that binds to the target protein

(BCL6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, ARV-393's

design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]

The mechanism proceeds as follows:

Ternary Complex Formation: ARV-393 simultaneously binds to BCL6 and the Cereblon E3

ligase, forming a ternary complex.[6][9]
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Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the BCL6

protein with a chain of ubiquitin molecules.[1][6]

Proteasomal Degradation: The polyubiquitinated BCL6 protein is then recognized and

degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]

Catalytic Cycle: After degradation of the target, ARV-393 is released and can induce the

degradation of another BCL6 protein, acting in a catalytic manner.

This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting

downstream survival signaling pathways and suppressing tumor growth.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/arv-393.html
https://www.researchgate.net/publication/386488007_Phase_1_Study_of_ARV-393_a_PROTAC_BCL6_Degrader_in_Advanced_Non-Hodgkin_Lymphoma
https://www.medchemexpress.com/arv-393.html
https://www.researchgate.net/publication/386488007_Phase_1_Study_of_ARV-393_a_PROTAC_BCL6_Degrader_in_Advanced_Non-Hodgkin_Lymphoma
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/bcl6-degrader-arv-393
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/bcl6-degrader-arv-393
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ARV-393
(PROTAC)

Ternary Complex
(BCL6-ARV393-E3)

Binds

Target Protein
(BCL6)

Binds

E3 Ligase
(Cereblon)

BindsRecycled Recycled

Poly-ubiquitinated
BCL6

Ubiquitination
(Ub tags added)

26S Proteasome

Recognition

Degraded BCL6
(Peptides)

Click to download full resolution via product page

Caption: Mechanism of action for ARV-393 mediated BCL6 degradation.

Preclinical Data
ARV-393 has demonstrated potent single-agent and combination activity in various preclinical

models of non-Hodgkin lymphoma (NHL).
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In Vitro Activity
In multiple cell lines of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL),

ARV-393 has shown high potency.

Parameter Value Cell Lines

DC₅₀ (50% Degradation Conc.) <1 nM DLBCL & BL

GI₅₀ (50% Growth Inhibition

Conc.)
<1 nM DLBCL & BL

Table 1: In Vitro Potency of ARV-393.[1]

In Vivo Monotherapy Activity
ARV-393 has shown robust single-agent activity in xenograft models.

Model Type Cancer Type Result

PDX nTFHL-AI

Significantly reduced tumor

burden in blood, bone marrow,

and spleen.[11]

PDX
Transformed Follicular

Lymphoma (tFL)

Robust (≥95%) tumor growth

inhibition (TGI).[11]

CDX
High-Grade B-cell Lymphoma

(SU-DHL-4)

Dose-responsive TGI

correlated with BCL6

degradation.[6][7]

Table 2: Single-Agent In Vivo Efficacy of ARV-393. (PDX: Patient-Derived Xenograft; CDX:
Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma,
angioimmunoblastic-type).

In Vivo Combination Activity
The efficacy of ARV-393 is significantly enhanced when combined with other therapeutic

agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.medchemexpress.com/arv-393.html
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://firstwordpharma.com/story/5972838
https://firstwordpharma.com/story/5972838
https://www.researchgate.net/publication/386488007_Phase_1_Study_of_ARV-393_a_PROTAC_BCL6_Degrader_in_Advanced_Non-Hodgkin_Lymphoma
https://ashpublications.org/blood/article/144/Supplement%201/6505/527479/Phase-1-Study-of-ARV-393-a-PROTAC-BCL6-Degrader-in
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ARV-393 can upregulate CD20 expression and genes related to interferon signaling and

antigen presentation.[4]

Combination
Agent

Dosing (ARV-
393)

Model
Result (Tumor
Growth
Inhibition)

Tumor
Regressions

Glofitamab

(CD20xCD3)
3 mg/kg HGBCL CDX

81%

(Concomitant),

91% (Sequential)

vs. 38% (ARV-

393 alone)

-

Glofitamab

(CD20xCD3)
6 mg/kg HGBCL CDX -

10/10

(Concomitant),

7/8 (Sequential)

vs. 5/11 (ARV-

393 alone)

Rituximab (anti-

CD20)
- SU-DHL-4 CDX

Superior to

monotherapy
9/9 mice

Tafasitamab

(anti-CD19)
- SU-DHL-4 CDX

Superior to

monotherapy
10/10 mice

Polatuzumab

(anti-CD79b)
- SU-DHL-4 CDX

Superior to

monotherapy
4/10 mice

Venetoclax

(BCL2i)
- OCI-Ly1 CDX

Superior to

monotherapy
10/10 mice

Acalabrutinib

(BTKi)
- OCI-Ly10 CDX

Superior to

monotherapy
10/10 mice

Tazemetostat

(EZH2i)
- SU-DHL-6 CDX

Superior to

monotherapy
10/10 mice

R-CHOP

(Chemotherapy)
- -

Superior to R-

CHOP or ARV-

393 alone

Complete

regressions in all

mice
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Table 3: In Vivo Combination Efficacy of ARV-393.[4][12]

Experimental Protocols
Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key

cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.

Protocol: In Vivo Efficacy Assessment in a CDX Model
Cell Culture: SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in

appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5%

CO₂).

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are

used to prevent graft rejection. Animals are acclimatized for one week prior to the study.

Tumor Implantation: A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 µL of

PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times

per week using digital calipers (Volume = 0.5 × Length × Width²).

Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), mice

are randomized into treatment groups (e.g., Vehicle, ARV-393 alone, Combination Agent

alone, ARV-393 + Combination Agent).

Dosing Administration: ARV-393 is administered orally (p.o.) once daily at specified doses

(e.g., 3 or 6 mg/kg).[1][4] The vehicle is typically a formulation-specific buffer. Combination

agents are administered as per their established preclinical schedules and routes.

Efficacy Endpoints:

Tumor Volume: Measured throughout the study. Tumor Growth Inhibition (TGI) is

calculated at the end of the study relative to the vehicle control group.

Body Weight: Monitored 2-3 times per week as a measure of general toxicity.
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Tumor Regressions: Noted when tumor volume decreases below its initial measurement at

the start of treatment.

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker

analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.
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Caption: General workflow for a cell line-derived xenograft (CDX) study.
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Clinical Development
ARV-393 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738).

[7][11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics,

pharmacodynamics, and preliminary anti-tumor activity of ARV-393 in adult patients with

relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation

design to identify the recommended Phase 2 dose.[7]

Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4]

Furthermore, based on the strong preclinical synergy, the company intends to add a

combination cohort to the study in 2026, evaluating ARV-393 with the CD20xCD3 bispecific

antibody glofitamab for patients with DLBCL.[4][12]
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Caption: Clinical development pathway for ARV-393.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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